molecular formula C21H30N2O3 B2926292 3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide CAS No. 921587-24-8

3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide

Cat. No. B2926292
M. Wt: 358.482
InChI Key: LCWIVVAAEPTZTQ-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide is a useful research compound. Its molecular formula is C21H30N2O3 and its molecular weight is 358.482. The purity is usually 95%.
BenchChem offers high-quality 3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties and Novel Fused Oxazapolycyclic Skeletons

Research on similar oxazepine derivatives has led to the synthesis of unique nonplanar oxazapolyheterocycles, demonstrating strong blue emission in solvents like dichloromethane. These findings suggest potential applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other photophysical materials. The synthesis process involves intramolecular cyclization under free radical conditions, yielding compounds with six fused rings, indicative of complex molecular architectures suitable for advanced material applications (Petrovskii et al., 2017).

Antimicrobial and Anti-inflammatory Agents

Compounds bearing structural similarities to the oxazepin moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These novel derivatives, prepared through multi-component cyclo-condensation reactions, have shown promising results against bacterial and fungal strains. Some selected compounds also displayed anti-inflammatory activity, highlighting their potential in pharmaceutical research and development as new chemical entities for treating infections and inflammation (Kendre et al., 2015).

Antidepressant/Anxiolytic and Anti-Nociceptive Effects

Research into the antidepressant and anxiolytic effects of novel 1,4-benzodiazepine derivatives, which share structural features with the query compound, has yielded promising results. Specifically, certain derivatives have demonstrated significant antidepressant effects in vivo, with potential implications for the development of new treatments for depression and anxiety disorders (Singh et al., 2010).

Advanced Polymer Synthesis and Material Applications

Studies on spirocyclic parabanic acid derivatives, which include similar complex heterocyclic structures, have been utilized as thermally latent pre-catalysts for polymer synthesis, such as polyamide 6 and epoxide resins. This research demonstrates the potential of these compounds in creating fast-curing materials with high crosslinking content, relevant for industrial applications in material science (Altmann et al., 2020).

properties

IUPAC Name

3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-4-23-17-13-16(22-19(24)12-9-15-7-5-6-8-15)10-11-18(17)26-14-21(2,3)20(23)25/h10-11,13,15H,4-9,12,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWIVVAAEPTZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NC(=O)CCC3CCCC3)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide

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